

AT9283 stability and storage conditions

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Compound of Interest

Compound Name: AT9283

Cat. No.: B605657

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AT9283 Technical Support Center

Welcome to the technical support center for **AT9283**, a potent multi-targeted kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide clear and accessible information on the stability, storage, and handling of **AT9283**, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is **AT9283** and what are its primary targets?

AT9283 is a small molecule inhibitor that targets multiple kinases. Its primary targets are Aurora A, Aurora B, Janus kinase 2 (JAK2), and Janus kinase 3 (JAK3). It also shows potent activity against Abl (T315I) and Flt3.[1][2] This multi-targeted profile makes it a valuable tool for studying various cellular processes, including mitosis and signal transduction pathways implicated in cancer.

Q2: What is the mechanism of action of **AT9283**?

AT9283 functions as an ATP-competitive inhibitor of its target kinases. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates. Inhibition of Aurora kinases A and B disrupts mitotic progression, leading to defects in chromosome segregation and cytokinesis, which can induce polyploidy and apoptosis in cancer cells.[3][4] Its inhibition of the JAK/STAT pathway can block cytokine signaling, which is crucial for the growth and survival of certain cancer cells.[5]

Q3: How should I store **AT9283** powder and stock solutions?

Proper storage of **AT9283** is crucial to maintain its stability and activity.

- Powder: Store the solid form of **AT9283** at -20°C for long-term storage, where it can be stable for up to three years.[\[6\]](#)[\[7\]](#)
- Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. Under these conditions, the solution is stable for up to two years.[\[7\]](#)[\[8\]](#) For shorter-term storage (up to one year), -20°C is also acceptable.[\[7\]](#)

Q4: In which solvents is **AT9283** soluble?

The solubility of **AT9283** varies depending on the solvent. It is important to use a solvent that is compatible with your experimental system.

AT9283 Solubility Data

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	≥ 100 mg/mL[7]	262.17 mM[7]	Sonication may be required to fully dissolve the compound.[6] Use fresh, anhydrous DMSO as moisture can reduce solubility.[8]
Ethanol	≥ 47.6 mg/mL[9]	124.78 mM	Ultrasonic treatment can aid dissolution.[9]
Water	Insoluble[10]	< 2.62 μM	
DMF	30 mg/mL	78.65 mM	
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	1.31 mM	

Data compiled from multiple sources. Slight variations may occur between batches.

Troubleshooting Guide

Issue	Possible Cause	Recommendation
Compound Precipitation in Media	The final concentration of the organic solvent (e.g., DMSO) is too high in the aqueous cell culture medium.	Ensure the final concentration of DMSO in your cell culture medium is low, typically $\leq 0.1\%$, to maintain solubility and minimize solvent-induced cytotoxicity.
The compound has limited solubility in aqueous solutions.	After diluting the stock solution in your medium, vortex or mix thoroughly. If precipitation persists, consider using a formulation with surfactants like Tween-80 or encapsulating agents like SBE- β -CD for in vivo studies, as recommended by some suppliers. [7]	
Inconsistent or No Cellular Effect	Improper storage leading to compound degradation.	Review storage conditions. Ensure the compound has been stored at the recommended temperature and protected from light and moisture. Use freshly prepared dilutions for experiments.
Incorrect dosage or calculation errors.	Double-check all calculations for dilutions and final concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.	
Cell line resistance or low target expression.	Verify the expression levels of the target kinases (Aurora A/B, JAK2/3) in your cell line. Consider using a positive	

control cell line known to be sensitive to AT9283.		
High Background Signal in Kinase Assays	Non-specific binding of the compound.	Optimize the assay conditions, including buffer composition and ATP concentration. Include appropriate controls, such as a kinase-dead mutant or an unrelated inhibitor.
Cellular Toxicity Unrelated to Target Inhibition	Solvent toxicity.	Ensure the final solvent concentration is below the toxic threshold for your cells. Run a vehicle control (solvent only) to assess its effect.
Off-target effects at high concentrations.	Use the lowest effective concentration of AT9283 as determined by a dose-response curve. Be aware that at higher concentrations, off-target effects are more likely.	

Experimental Protocols

In Vitro Kinase Assay for Aurora A/B

This protocol is a general guideline for assessing the inhibitory activity of **AT9283** against Aurora A and B kinases.

- Reagents and Materials:
 - Recombinant human Aurora A or Aurora B enzyme
 - Biotinylated peptide substrate (e.g., biotin-CGPKGPGRRRRTSSFAEG)[6]
 - ATP
 - **AT9283** stock solution (in DMSO)

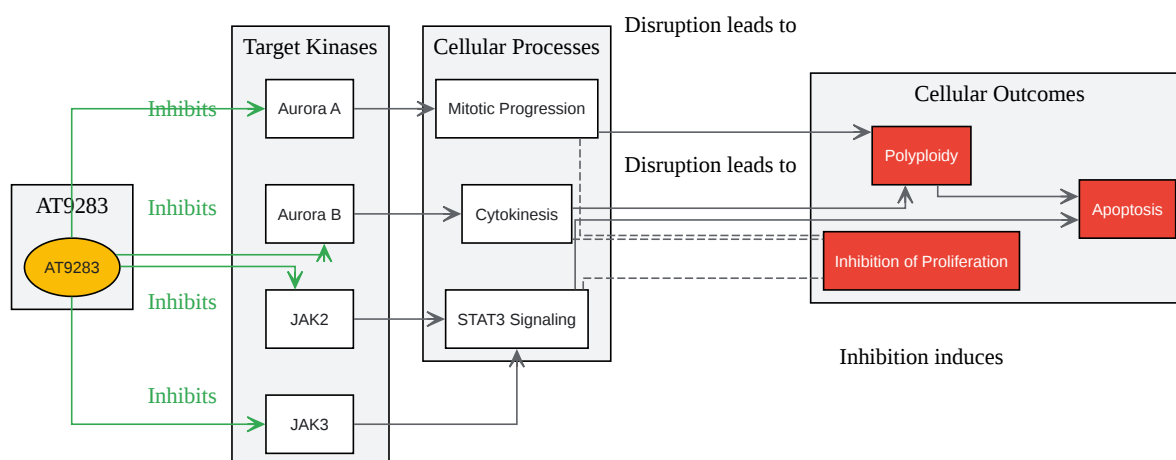
- Assay Buffer (for Aurora A: 10 mM MOPS, pH 7, 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl₂, 0.01% β-mercaptoethanol; for Aurora B: 25 mM Tris, pH 8.5, 5 mM MgCl₂, 0.1 mg/mL BSA, 0.025% Tween-20, 1 mM DTT)[6]
- Kinase reaction plate (e.g., 96-well plate)
- Stop solution (EDTA)
- Detection reagents (e.g., streptavidin-coated plate, phospho-specific antibody, secondary antibody conjugated to a detectable label)
- Procedure:
 1. Prepare serial dilutions of **AT9283** in the appropriate assay buffer. The final DMSO concentration should be consistent across all wells and typically kept at ≤2.5%.[6]
 2. Add the diluted **AT9283** or vehicle control (DMSO) to the wells of the kinase reaction plate.
 3. Add the Aurora kinase and the biotinylated substrate to the wells.
 4. Initiate the kinase reaction by adding ATP (e.g., 15 μM final concentration).[6]
 5. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-90 minutes).[6]
 6. Stop the reaction by adding the stop solution.
 7. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
 8. Detect the phosphorylated substrate using a phospho-specific antibody followed by a labeled secondary antibody.
 9. Quantify the signal and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., using HCT116 cells)

This protocol describes a method to evaluate the anti-proliferative effects of **AT9283** on a cancer cell line.

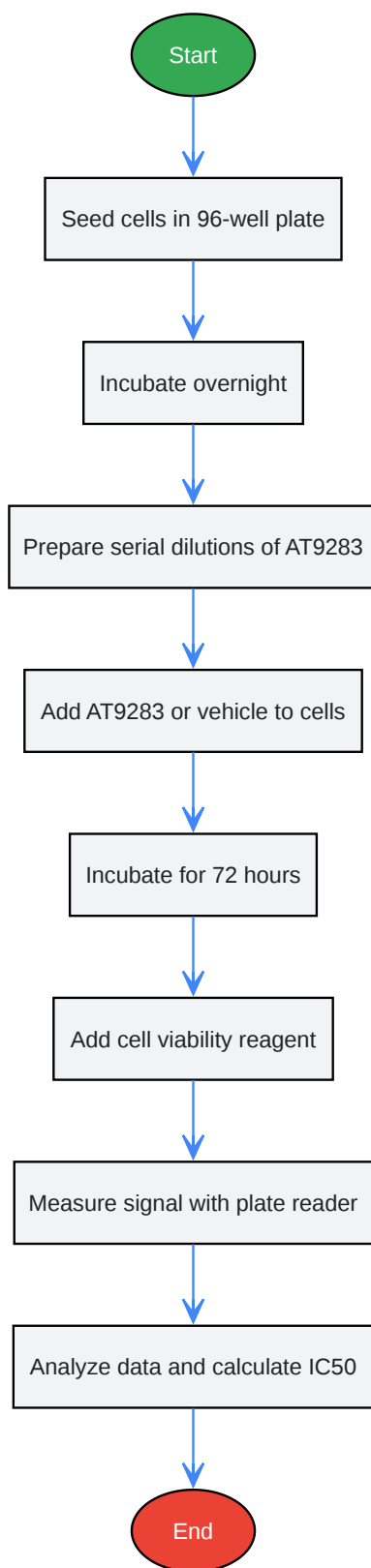
- Reagents and Materials:
 - HCT116 human colon carcinoma cells
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - **AT9283** stock solution (in DMSO)
 - 96-well cell culture plates
 - Cell viability reagent (e.g., MTT, CellTiter-Glo®)
 - Plate reader
- Procedure:
 1. Seed HCT116 cells into a 96-well plate at an appropriate density and allow them to attach overnight.
 2. Prepare serial dilutions of **AT9283** in the complete cell culture medium. Ensure the final DMSO concentration is $\leq 0.1\%$.
 3. Remove the old medium from the cells and add the medium containing the different concentrations of **AT9283** or vehicle control.
 4. Incubate the cells for a desired period (e.g., 72 hours).[\[8\]](#)
 5. Add the cell viability reagent to each well according to the manufacturer's instructions.
 6. Incubate as required by the assay.
 7. Measure the absorbance or luminescence using a plate reader.
 8. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **AT9283** targeting key kinases.



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Caption: Workflow for a typical cell proliferation assay.

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